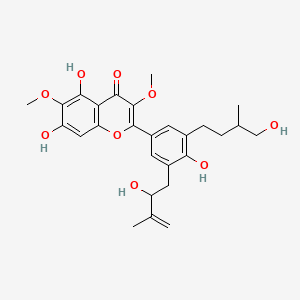

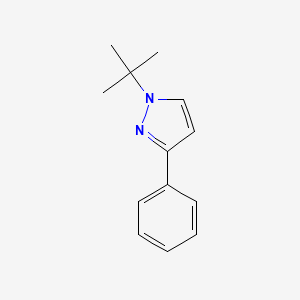

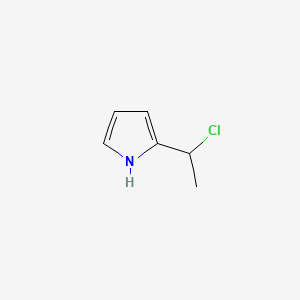

![molecular formula C10H8ClN3 B577602 5-Chloro-[2,3'-bipyridin]-5'-amine CAS No. 1255634-16-2](/img/structure/B577602.png)

5-Chloro-[2,3'-bipyridin]-5'-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-[2,3'-bipyridin]-5'-amine is a chemical compound that belongs to the class of heterocyclic compounds. It is a derivative of pyridine and has a wide range of applications in scientific research.

Mecanismo De Acción

The mechanism of action of 5-Chloro-[2,3'-bipyridin]-5'-amine is not fully understood. However, it is known to interact with metal ions and form stable complexes. These metal complexes have unique properties that make them useful in various applications. For example, they can act as catalysts in chemical reactions, or they can bind to specific proteins and enzymes, leading to changes in their activity.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of 5-Chloro-[2,3'-bipyridin]-5'-amine are not well studied. However, it is known to interact with metal ions, which play important roles in various biological processes. Therefore, it is possible that 5-Chloro-[2,3'-bipyridin]-5'-amine may have an impact on these processes, although further research is needed to confirm this.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5-Chloro-[2,3'-bipyridin]-5'-amine in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various applications, such as catalysis and drug discovery. However, one limitation of using 5-Chloro-[2,3'-bipyridin]-5'-amine is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Direcciones Futuras

There are several future directions for the research of 5-Chloro-[2,3'-bipyridin]-5'-amine. One direction is the synthesis of novel metal complexes that have unique properties and applications. Another direction is the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, the use of 5-Chloro-[2,3'-bipyridin]-5'-amine as a building block for the synthesis of novel organic molecules and polymers has potential applications in material science and drug discovery. Finally, further research is needed to understand the biochemical and physiological effects of 5-Chloro-[2,3'-bipyridin]-5'-amine and its potential impact on biological processes.

In conclusion, 5-Chloro-[2,3'-bipyridin]-5'-amine is a versatile compound with a wide range of applications in scientific research. Its ability to form stable complexes with metal ions makes it useful in various applications, such as catalysis, drug discovery, and material science. Future research directions include the synthesis of novel metal complexes, the development of new fluorescent probes, and the study of its biochemical and physiological effects.

Métodos De Síntesis

The synthesis of 5-Chloro-[2,3'-bipyridin]-5'-amine can be achieved through a multi-step process. The first step involves the synthesis of 2,3'-bipyridine by reacting 2-bromopyridine with sodium amide. The second step involves the chlorination of 2,3'-bipyridine using thionyl chloride to obtain 5-chloro-2,3'-bipyridine. The final step involves the reaction of 5-chloro-2,3'-bipyridine with ammonia to obtain 5-Chloro-[2,3'-bipyridin]-5'-amine.

Aplicaciones Científicas De Investigación

5-Chloro-[2,3'-bipyridin]-5'-amine has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis, drug discovery, and material science. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been used as a building block in the synthesis of novel organic molecules and polymers.

Propiedades

IUPAC Name |

5-(5-chloropyridin-2-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-1-2-10(14-5-8)7-3-9(12)6-13-4-7/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFHXHMKOBSDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745096 |

Source

|

| Record name | 5-Chloro[2,3'-bipyridin]-5'-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-[2,3'-bipyridin]-5'-amine | |

CAS RN |

1255634-16-2 |

Source

|

| Record name | 5-Chloro[2,3'-bipyridin]-5'-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

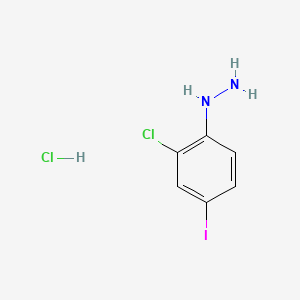

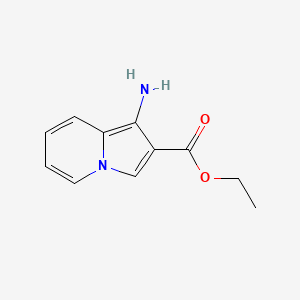

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

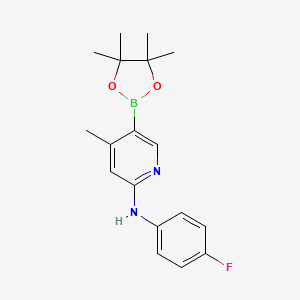

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)